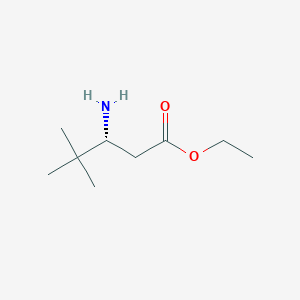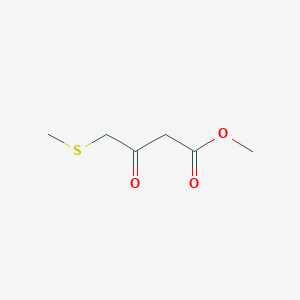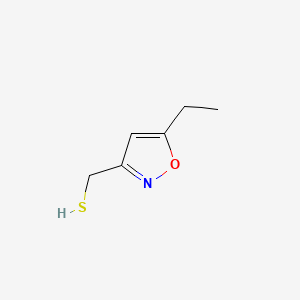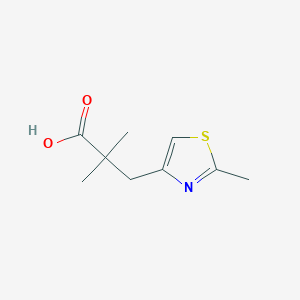
(R)-Ethyl 3-amino-4,4-dimethylpentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Ethyl 3-amino-4,4-dimethylpentanoate is an organic compound with the molecular formula C9H19NO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used in the synthesis of pharmaceuticals and other organic compounds due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-Ethyl 3-amino-4,4-dimethylpentanoate typically involves the esterification of 3-amino-4,4-dimethylpentanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of ®-Ethyl 3-amino-4,4-dimethylpentanoate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product in high purity.
Types of Reactions:
Oxidation: ®-Ethyl 3-amino-4,4-dimethylpentanoate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form primary amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amines or esters.
Applications De Recherche Scientifique
®-Ethyl 3-amino-4,4-dimethylpentanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: It is utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: The compound is used in the production of fine chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of ®-Ethyl 3-amino-4,4-dimethylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various products. The pathways involved may include the activation or inhibition of specific enzymes, resulting in changes in cellular processes.
Comparaison Avec Des Composés Similaires
(S)-Ethyl 3-amino-4,4-dimethylpentanoate: The enantiomer of ®-Ethyl 3-amino-4,4-dimethylpentanoate, with similar chemical properties but different biological activity.
Ethyl 3-amino-4,4-dimethylbutanoate: A structurally similar compound with a shorter carbon chain.
Methyl 3-amino-4,4-dimethylpentanoate: A compound with a similar structure but a different ester group.
Uniqueness: ®-Ethyl 3-amino-4,4-dimethylpentanoate is unique due to its chiral nature, which allows it to interact with biological systems in a specific manner. This makes it particularly valuable in the synthesis of chiral drugs and other biologically active compounds.
Propriétés
Formule moléculaire |
C9H19NO2 |
|---|---|
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
ethyl (3R)-3-amino-4,4-dimethylpentanoate |
InChI |
InChI=1S/C9H19NO2/c1-5-12-8(11)6-7(10)9(2,3)4/h7H,5-6,10H2,1-4H3/t7-/m1/s1 |
Clé InChI |
CQMQDGBSOJPPBZ-SSDOTTSWSA-N |
SMILES isomérique |
CCOC(=O)C[C@H](C(C)(C)C)N |
SMILES canonique |
CCOC(=O)CC(C(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-[(2S)-pyrrolidin-2-yl]propanoate](/img/structure/B13571363.png)




![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-6-aminedihydrochloride](/img/structure/B13571386.png)


![sodium (2R,5S,6S)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13571417.png)

![1-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methanaminedihydrochloride](/img/structure/B13571438.png)


